molecular formula C24H40O B14274009 3-Pentadecyl-2-(prop-2-EN-1-YL)phenol CAS No. 149247-22-3

3-Pentadecyl-2-(prop-2-EN-1-YL)phenol

Cat. No.: B14274009
CAS No.: 149247-22-3
M. Wt: 344.6 g/mol
InChI Key: PBEKSWSGCTWMDZ-UHFFFAOYSA-N
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Description

3-Pentadecyl-2-(prop-2-EN-1-YL)phenol is an organic compound with the molecular formula C({21})H({36})O It is a phenolic compound characterized by a long alkyl chain and an allyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentadecyl-2-(prop-2-EN-1-YL)phenol typically involves the alkylation of phenol with a long-chain alkyl halide, followed by the introduction of the allyl group. One common method is:

    Alkylation of Phenol: Phenol is reacted with 1-bromopentadecane in the presence of a base such as potassium carbonate (K(_2)CO(_3)) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (around 100-120°C) to facilitate the formation of 3-pentadecylphenol.

    Allylation: The resulting 3-pentadecylphenol is then subjected to allylation using allyl bromide in the presence of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF). The reaction is conducted at room temperature to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Pentadecyl-2-(prop-2-EN-1-YL)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The allyl group can be reduced to form saturated derivatives.

    Substitution: The phenolic hydrogen can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of quinones or hydroquinones.

    Reduction: Formation of 3-pentadecyl-2-propylphenol.

    Substitution: Formation of various alkylated or acylated derivatives.

Scientific Research Applications

3-Pentadecyl-2-(prop-2-EN-1-YL)phenol has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the formulation of specialty chemicals, surfactants, and polymers.

Mechanism of Action

The mechanism of action of 3-Pentadecyl-2-(prop-2-EN-1-YL)phenol involves its interaction with various molecular targets:

    Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes.

    Antioxidant Activity: Scavenges free radicals and inhibits oxidative stress pathways.

    Anti-inflammatory Activity: Modulates inflammatory signaling pathways and reduces the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

    3-Pentadecylphenol: Lacks the allyl group, making it less reactive in certain chemical reactions.

    2-Allylphenol: Contains an allyl group but lacks the long alkyl chain, affecting its hydrophobicity and biological activity.

    4-Allyl-2-methoxyphenol (Eugenol): Similar structure but with a methoxy group, leading to different chemical and biological properties.

Uniqueness

3-Pentadecyl-2-(prop-2-EN-1-YL)phenol is unique due to the combination of a long alkyl chain and an allyl group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

149247-22-3

Molecular Formula

C24H40O

Molecular Weight

344.6 g/mol

IUPAC Name

3-pentadecyl-2-prop-2-enylphenol

InChI

InChI=1S/C24H40O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-19-22-20-17-21-24(25)23(22)18-4-2/h4,17,20-21,25H,2-3,5-16,18-19H2,1H3

InChI Key

PBEKSWSGCTWMDZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)CC=C

Origin of Product

United States

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